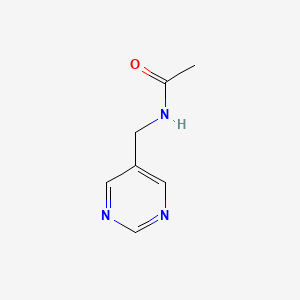

N-(Pyrimidin-5-ylmethyl)acetamide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(pyrimidin-5-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-6(11)10-4-7-2-8-5-9-3-7/h2-3,5H,4H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOYGPOQCNGNNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=CN=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-(Pyrimidin-5-ylmethyl)acetamide

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of N-(Pyrimidin-5-ylmethyl)acetamide, a heterocyclic compound of interest in medicinal chemistry. The document details its structural characteristics, physicochemical parameters, and potential synthetic routes. Furthermore, it outlines detailed protocols for its synthesis and characterization, discusses its reactivity, and explores its putative biological significance. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and practical insights into this specific pyrimidine derivative.

Introduction and Scientific Context

This compound is a chemical compound featuring a pyrimidine core, a fundamental heterocycle found in nucleic acids and numerous biologically active molecules.[1] The pyrimidine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial and anticancer properties.[1] The subject molecule is characterized by a pyrimidin-5-ylmethyl group linked to an acetamide moiety.[1] While specific research on this exact molecule is not extensively published, its structural components—the pyrimidine ring and the amide functional group—suggest significant potential for biological interactions, making it a molecule of interest for further scientific exploration.[1] Its classification as a "Protein Degrader Building Block" by some suppliers further underscores its potential utility in the development of novel therapeutics, such as proteolysis-targeting chimeras (PROTACs).[2]

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is paramount for its application in research and development. The key properties of this compound are summarized below.

Structural and Molecular Data

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1588441-38-6 | [2] |

| Molecular Formula | C₇H₉N₃O | [2] |

| Molecular Weight | 151.17 g/mol | [2] |

| Canonical SMILES | CC(=O)NCC1=CN=CN=C1 | - |

Predicted Physicochemical Properties

Quantitative prediction of a compound's behavior is crucial for experimental design. The following table includes predicted values based on structural analysis and comparison with related compounds.

| Property | Predicted Value / Range | Rationale / Notes |

| logP (Lipophilicity) | 1.2 - 1.5 | Based on the calculated logP of 1.08 for the related N-(Pyrimidin-5-yl)acetamide, the additional methylene bridge is expected to slightly increase lipophilicity.[1] |

| Hygroscopicity | Moderate | Expected to absorb 2-8% of its weight in water at 25°C and 60% relative humidity.[1] |

| Decomposition Temp. | 180 - 250°C | The pyrimidine ring offers thermal stability, while the acetamide group is moderately labile.[1] |

| Storage | Room Temperature, Sealed in Dry Conditions | Recommended for maintaining compound integrity.[2][3] |

Synthesis and Characterization

The synthesis of this compound can be approached through several established organic chemistry transformations. The most direct route involves the acylation of the corresponding primary amine, pyrimidin-5-ylmethanamine.

Retrosynthetic Analysis

A logical approach to designing the synthesis is to disconnect the amide bond, identifying the key precursors: pyrimidin-5-ylmethanamine and an acetylating agent. The amine precursor itself can be derived from pyrimidine-5-carbonitrile or pyrimidine-5-carbaldehyde.

Caption: Retrosynthetic pathway for this compound.

Proposed Synthetic Protocol

This protocol details a two-step synthesis starting from pyrimidine-5-carbonitrile, a common intermediate.

Step 1: Synthesis of Pyrimidin-5-ylmethanamine via Nitrile Reduction

-

Rationale: The reduction of a nitrile to a primary amine is a robust and high-yielding transformation. Catalytic hydrogenation is often preferred for its clean reaction profile and ease of product isolation. This method is analogous to scalable industrial processes for similar intermediates.[4]

-

Reactor Setup: To a high-pressure hydrogenation vessel, add pyrimidine-5-carbonitrile (1 eq.).

-

Solvent and Catalyst: Add a suitable solvent, such as methanol or ethanol, and a catalytic amount of Raney Nickel (approx. 10% w/w).

-

Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50-100 psi.

-

Conditions: Heat the mixture to 40-60°C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Work-up: After cooling and venting the hydrogen, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield crude pyrimidin-5-ylmethanamine, which can be used directly in the next step or purified by distillation or chromatography if necessary.

Step 2: Acetylation of Pyrimidin-5-ylmethanamine

-

Rationale: The reaction of a primary amine with an acylating agent like acetyl chloride or acetic anhydride in the presence of a base is a standard and efficient method for amide bond formation.[1] The base is crucial to neutralize the HCl or acetic acid byproduct.

-

Dissolution: Dissolve pyrimidin-5-ylmethanamine (1 eq.) in a suitable aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0°C).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.5 eq.).

-

Acylation: Slowly add acetyl chloride or acetic anhydride (1.1 eq.) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor completion by TLC.

-

Quenching: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude this compound can be purified by recrystallization or silica gel column chromatography.

Characterization Workflow

To confirm the identity and purity of the synthesized compound, a standard battery of spectroscopic and analytical techniques should be employed.

Caption: Post-synthesis characterization and validation workflow.

Chemical Reactivity and Stability

The reactivity of this compound is governed by its constituent functional groups: the pyrimidine ring and the secondary amide.

-

Pyrimidine Ring: The pyrimidine ring is an electron-deficient heterocycle. The ring nitrogens decrease the electron density, making the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly if leaving groups are present.[5] However, the unsubstituted pyrimidine is relatively resistant to electrophilic substitution. The C5 position, where the methylacetamide group is attached, is the most electron-rich carbon and thus the most likely site for any potential electrophilic attack, though harsh conditions would be required.

-

Amide Group: The amide linkage is generally stable but can be hydrolyzed to pyrimidin-5-ylmethanamine and acetic acid under strong acidic or basic conditions with heating. The N-H proton is weakly acidic and can be deprotonated by a strong base. The methylene bridge (CH₂) adjacent to the pyrimidine ring is activated and could potentially be a site for radical reactions.

Potential Applications and Biological Significance

While direct biological studies on this compound are scarce in published literature, its structural motifs are prevalent in pharmacologically active compounds.

-

Medicinal Chemistry Scaffold: Pyrimidine derivatives are integral to many approved drugs and are explored for a vast array of therapeutic targets. They are known to exhibit antimicrobial and potential anticancer activities.[1] The acetamide group can participate in hydrogen bonding, a key interaction in ligand-receptor binding.

-

Fragment-Based Drug Discovery (FBDD): This molecule could serve as a valuable fragment for screening against biological targets. Its moderate complexity and lipophilicity fit the profile of a typical fragment library compound.

-

Intermediate for Vitamin B1 Synthesis: The core structure, 5-(aminomethyl)pyrimidine, is a crucial intermediate in the industrial synthesis of Vitamin B1 (Thiamine).[4][6] While the acetamide is a protecting group in this context, the underlying synthetic pathways for the core are well-established.[7][8]

Safety and Handling

As with any chemical compound, proper safety precautions are essential.

-

Hazard Statements: Based on data for the structurally similar N-(Pyrimidin-5-yl)acetamide, hazard codes H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) may apply.[3]

-

Precautionary Measures:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Store in a tightly sealed container in a dry, cool place away from incompatible materials.

-

This compound is intended for research laboratory use only and is not for medical or consumer applications.[2]

Conclusion

This compound represents a simple yet promising heterocyclic compound. Its synthesis is achievable through standard organic transformations, and its structure suggests potential for biological activity, meriting further investigation. This guide provides the foundational chemical knowledge necessary for researchers to synthesize, characterize, and explore the potential of this molecule in medicinal chemistry and drug development programs.

References

- Smolecule. (2023). This compound.

- Organic Chemistry Portal. Pyrimidine synthesis.

- CP Lab Safety. (n.d.). This compound, min 97%, 250 mg.

- PubChem. N-(Pyrimidin-5-ylmethyl)pyridin-2-amine.

- ACS Publications. (2011).

- Google Patents. CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.

- Taylor & Francis Online. (1994).

- BLD Pharm. N-(Pyrimidin-5-yl)acetamide.

- MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.

- Google Patents. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.

- European Patent Office. (2013).

Sources

- 1. Buy this compound | 1588441-38-6 [smolecule.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 45810-14-8|N-(Pyrimidin-5-yl)acetamide|BLD Pharm [bldpharm.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]

- 7. CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine - Google Patents [patents.google.com]

- 8. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]

A Comprehensive Guide to the Physicochemical Characterization of N-(Pyrimidin-5-ylmethyl)acetamide for Drug Discovery and Development

Abstract

N-(Pyrimidin-5-ylmethyl)acetamide is a heterocyclic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry due to its prevalence in bioactive molecules. As with any novel chemical entity destined for pharmaceutical development, a rigorous and comprehensive physicochemical characterization is not merely a preliminary step but the very foundation upon which its entire development trajectory is built. This guide provides an in-depth framework for the systematic evaluation of this compound, detailing the requisite experimental protocols and the scientific rationale underpinning each analytical choice. The objective is to equip researchers, chemists, and drug development professionals with a robust, self-validating methodology to thoroughly understand this molecule's fundamental properties, from its structural integrity to its behavior in physiological environments.

Introduction and Molecular Overview

This compound (CAS No. 1588441-38-6) is a small molecule with the molecular formula C₇H₉N₃O and a molecular weight of 151.17 g/mol . Its structure, comprising a central pyrimidine ring linked to an acetamide functional group via a methylene bridge, suggests potential for diverse biological interactions. The pyrimidine moiety is a cornerstone of nucleobases, while the amide linkage is a ubiquitous feature in pharmaceuticals. Before any biological screening or formulation development can be meaningfully undertaken, a complete physicochemical profile must be established. This profile informs everything from initial hit validation and lead optimization to final dosage form design.

This document outlines a logical workflow for this characterization process, emphasizing the "why" behind each "how." We will proceed from the absolute confirmation of the molecule's identity and purity to the nuanced assessment of its solid-state and solution-based properties that are critical for its journey as a potential drug candidate.

Part I: Structural Elucidation and Identity Confirmation

The first and most critical phase of characterization is to unequivocally confirm that the synthesized compound is indeed this compound. This is achieved through a triad of spectroscopic techniques, each providing a unique and complementary piece of the structural puzzle.

Molecular Weight Verification via Mass Spectrometry (MS)

Causality: Mass spectrometry is the definitive technique for determining the molecular weight of a compound.[1][2] It provides the mass-to-charge ratio (m/z) of the ionized molecule, offering the most direct confirmation of the molecular formula.[3] For this compound (C₇H₉N₃O), the expected exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ serves as the primary validation checkpoint.

Expected Data Summary:

| Parameter | Expected Value |

| Molecular Formula | C₇H₉N₃O |

| Monoisotopic Mass | 151.0746 g/mol |

| Expected [M+H]⁺ | 152.0818 m/z |

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of HPLC-grade methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as an ESI-TOF instrument.

-

Infusion: Introduce the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Ionization Mode: Operate in positive ion mode to facilitate the formation of the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

-

Validation: The observation of a prominent peak at m/z 152.0818 (± 5 ppm for high-resolution instruments) confirms the molecular weight and elemental composition. The "nitrogen rule" can also be applied: an odd molecular mass (151) is consistent with the presence of an odd number of nitrogen atoms (3).[4]

Structural Connectivity via Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful tool for elucidating the precise atomic arrangement and connectivity within a molecule.[5][6][7] By analyzing the chemical shifts, integration, and coupling patterns of ¹H (proton) and ¹³C (carbon) nuclei, we can map out the complete carbon-hydrogen framework and confirm the positions of substituents on the pyrimidine ring.[7][8]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to clearly show exchangeable protons like the N-H of the amide.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Expected Signals:

-

A singlet for the methyl (CH₃) protons of the acetamide group.

-

A doublet for the methylene (CH₂) protons, coupled to the amide N-H proton.

-

A triplet or multiplet for the amide (N-H) proton.

-

Distinct signals for the three protons on the pyrimidine ring. The two equivalent protons at positions 4 and 6 should appear as one signal, and the proton at position 2 as another, likely at a different chemical shift.

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Expected Signals: Seven distinct carbon signals corresponding to the methyl, methylene, carbonyl, and the five carbons of the pyrimidine ring.

-

-

Data Analysis: Correlate the observed chemical shifts, integrals (for ¹H), and multiplicities with the expected structure of this compound. Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign proton-proton and proton-carbon connectivities, respectively.

Functional Group Identification via Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy identifies the types of chemical bonds (functional groups) present in a molecule by measuring their absorption of infrared radiation at specific frequencies.[9][10] This technique is excellent for quickly confirming the presence of key structural motifs like the amide C=O and N-H bonds, and the C=N bonds within the pyrimidine ring.[11]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No extensive sample preparation is required.

-

Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands.

Expected Key Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H Stretch | Amide |

| ~3100-3000 | C-H Stretch | Aromatic (Pyrimidine) |

| ~2950-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~1650 | C=O Stretch (Amide I) | Amide |

| ~1550 | N-H Bend (Amide II) | Amide |

| ~1600-1450 | C=C and C=N Stretches | Pyrimidine Ring |

Part II: Purity, Stability, and Solid-State Properties

Once the structure is confirmed, the focus shifts to assessing the purity of the synthesized batch and understanding its behavior in the solid state. These properties are critical for dose accuracy, stability, and formulation.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the industry-standard method for determining the purity of pharmaceutical compounds.[12] It separates the target compound from any impurities or degradation products, allowing for precise quantification.[13] A robust HPLC method is essential for quality control throughout the drug development process.[14]

Experimental Protocol: Reverse-Phase HPLC Method Development

-

Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), which is effective for separating moderately polar compounds.

-

Mobile Phase Selection:

-

Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water. The acid helps to protonate the basic nitrogens on the pyrimidine ring, ensuring sharp, symmetrical peaks.

-

Phase B: Acetonitrile or Methanol.

-

-

Method Development:

-

Run a gradient elution (e.g., 5% to 95% B over 20 minutes) to determine the approximate retention time of the compound and identify any impurities.

-

Optimize the gradient or develop an isocratic method for routine analysis to achieve a reasonable run time (e.g., under 10 minutes) with good resolution between the main peak and any impurities.

-

-

Detection: Use a UV detector. Scan the compound across a range of wavelengths (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λ-max) for optimal sensitivity. The pyrimidine ring is expected to have strong UV absorbance.

-

Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For regulatory purposes, this method must be fully validated according to ICH guidelines.[14]

Thermal Behavior by TGA and DSC

Causality: Thermal analysis provides crucial information about the melting point, thermal stability, and potential polymorphism of a compound. Differential Scanning Calorimetry (DSC) measures heat flow associated with thermal transitions, while Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature.[15][16]

Experimental Protocol: TGA/DSC Analysis

-

Sample Preparation: Accurately weigh 3-5 mg of the compound into an aluminum DSC pan (for DSC) or a platinum/alumina pan (for TGA).

-

Instrumentation: Use a simultaneous TGA/DSC instrument or separate instruments.

-

Conditions:

-

Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 300-400°C) at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

-

-

Data Analysis:

-

DSC Thermogram: Look for a sharp endothermic peak, which corresponds to the melting point (Tm).[17][18] The presence of multiple peaks or broad transitions may indicate impurities or polymorphism.

-

TGA Thermogram: Identify the onset temperature of weight loss, which indicates the beginning of thermal decomposition. A stable compound will show no significant weight loss until well after its melting point.

-

Definitive Structure and Polymorphism by X-ray Crystallography

Causality: Single-crystal X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state.[19][20] It provides precise bond lengths, bond angles, and information about intermolecular interactions (e.g., hydrogen bonding), which are vital for understanding the compound's physical properties and for computational modeling.[21][22] It is also the most definitive technique for identifying and characterizing different polymorphic forms.[23]

Experimental Protocol: Single-Crystal Growth and X-ray Diffraction

-

Crystal Growth: Growing a single crystal of sufficient quality is often the most challenging step.[22]

-

Method: Slow evaporation of a saturated solution is a common starting point.

-

Solvent Screening: Screen various solvents and solvent mixtures (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) to find conditions that yield well-formed, single crystals.

-

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a focused X-ray beam.

-

Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map, from which the atomic positions are determined and refined to yield the final crystal structure.

Part III: Key Physicochemical Properties for Drug Development

These properties are fundamental to predicting a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Aqueous Solubility

Causality: A drug must have adequate aqueous solubility to be absorbed from the gastrointestinal tract after oral administration.[24] Poor solubility is a major hurdle in drug development.[25] Determining solubility across a physiologically relevant pH range is essential.[24]

Experimental Protocol: Shake-Flask Method (Gold Standard)

-

Procedure: Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).[26]

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[26]

-

Sample Processing: Filter or centrifuge the samples to remove undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated HPLC-UV method. The resulting concentration is the equilibrium or thermodynamic solubility.[27]

Dissociation Constant (pKa)

Causality: The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. This is critical for this compound, as the nitrogen atoms in the pyrimidine ring are basic and will be protonated at low pH. The ionization state of a drug affects its solubility, permeability, and interaction with biological targets.[28]

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a co-solvent system (e.g., methanol/water) if aqueous solubility is low.

-

Titration: Titrate the solution with a standardized acid (e.g., HCl) while monitoring the pH with a calibrated electrode.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the titration curve. Specialized software is typically used for precise calculation.

Partition Coefficient (LogP)

Causality: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity (fat-solubility). It is a key indicator of a drug's ability to cross cell membranes.[29] The LogP value heavily influences absorption, distribution, and metabolism.

Experimental Protocol: HPLC-based LogP Determination

-

Rationale: This method is faster than the traditional shake-flask method and correlates the compound's retention time on a reverse-phase HPLC column with its LogP.[30][31]

-

Calibration: Create a calibration curve by injecting a series of standard compounds with known LogP values and recording their retention times under specific isocratic HPLC conditions.

-

Sample Analysis: Inject the this compound sample under the identical HPLC conditions.

-

Calculation: Determine the LogP of the test compound by interpolating its retention time from the calibration curve.

Integrated Characterization Workflow

The following diagram illustrates the logical flow of the characterization process, ensuring a systematic and comprehensive evaluation of the compound.

Caption: Integrated workflow for the physicochemical characterization of a novel compound.

Conclusion

The comprehensive physicochemical characterization of this compound, as outlined in this guide, is an indispensable prerequisite for its advancement as a drug candidate. By systematically applying a suite of orthogonal analytical techniques, researchers can build a complete and reliable data package. This package not only confirms the fundamental identity and quality of the molecule but also provides critical insights into its developability, guiding formulation strategies, and helping to predict its in vivo behavior. Adherence to this rigorous, multi-faceted approach ensures that decisions made during the drug discovery and development process are based on a solid foundation of scientific evidence, ultimately increasing the probability of success.

References

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

-

Leito, I., et al. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. FULIR. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Shabir, G. A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. Retrieved from [Link]

-

Bhal, S., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Scientific Reports. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

-

Alcázar, J., et al. (n.d.). Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. Journal of Cheminformatics. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 28). 2.8: Thermal Analysis. Retrieved from [Link]

-

Journal of Food and Drug Analysis. (n.d.). Development and validation of an HPLC method for the purity assay of BZM. Retrieved from [Link]

-

Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity. Retrieved from [Link]

-

Wikipedia. (n.d.). Mass spectrometry. Retrieved from [Link]

-

University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

-

MtoZ Biolabs. (n.d.). Mass Spectrometry for Molecular Weight: Common Methods and Applications. Retrieved from [Link]

- Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.

-

Michigan State University. (n.d.). X-Ray Crystallography Laboratory. Retrieved from [Link]

-

Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

-

Dr. B. B. Hegde First Grade College. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Melting Point Determination. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated pK a values of other N-heterocycles. Retrieved from [Link]

-

EAG Laboratories. (n.d.). DSC Analysis of Polymers. Retrieved from [Link]

-

University of Tartu. (n.d.). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Retrieved from [Link]

-

University of Calgary. (n.d.). Mass Spectrometry- molecular weight of the sample; formula. Retrieved from [Link]

-

ACS Publications. (2025, June 5). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients. Retrieved from [Link]

-

PubMed Central. (n.d.). RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate. Retrieved from [Link]

-

SciSpace. (n.d.). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Retrieved from [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

PubMed Central. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Retrieved from [Link]

-

Mansa STM Publishers. (n.d.). Review Article - Analytical Method Development and Validation. Retrieved from [Link]

-

Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from [Link]

-

SemOpenAlex. (n.d.). Estimation of pKa Using Semiempirical Molecular Orbital Methods. Retrieved from [Link]

-

ResearchGate. (n.d.). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Retrieved from [Link]

-

ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

-

PubMed Central. (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]

-

YouTube. (2016, June 7). Carrying out a melting point determination. Retrieved from [Link]

-

Atmospheric Chemistry and Physics. (2014, November 6). FT-IR quantification of the carbonyl functional group. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, June 13). 16: Molecular Mass Spectrometry. Retrieved from [Link]

-

YouTube. (2023, June 9). Structure Elucidation of Organic Compounds. Retrieved from [Link]

-

Lab Manager. (2026, January 14). X-Ray Techniques for Material Characterization and Quality Assurance. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

Sources

- 1. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 2. Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. vanderbilt.edu [vanderbilt.edu]

- 5. jchps.com [jchps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 8. bbhegdecollege.com [bbhegdecollege.com]

- 9. azooptics.com [azooptics.com]

- 10. airquality.ucdavis.edu [airquality.ucdavis.edu]

- 11. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]

- 12. asianjpr.com [asianjpr.com]

- 13. pharmtech.com [pharmtech.com]

- 14. RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 17. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]

- 18. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 19. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 20. scispace.com [scispace.com]

- 21. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 22. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. X-Ray Techniques for Material Characterization and Quality Assurance | Lab Manager [labmanager.com]

- 24. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 25. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 26. lup.lub.lu.se [lup.lub.lu.se]

- 27. researchgate.net [researchgate.net]

- 28. Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. acdlabs.com [acdlabs.com]

N-(Pyrimidin-5-ylmethyl)acetamide: A Technical Guide to Investigating its Potential as a Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The pyrimidine scaffold has emerged as a privileged structure in the design of kinase inhibitors, owing to its ability to mimic the hinge-binding interactions of ATP in the kinase active site.[2] This guide provides an in-depth technical framework for the evaluation of N-(Pyrimidin-5-ylmethyl)acetamide, a novel small molecule, as a potential kinase inhibitor. While direct experimental data for this specific compound is not yet publicly available, its structural features suggest a strong rationale for investigation. This document outlines a comprehensive, multi-stage research plan, from initial computational target identification to rigorous biochemical and cellular validation, culminating in the establishment of a foundation for structure-activity relationship (SAR) studies.

Introduction: The Rationale for Investigating this compound

The human kinome comprises over 500 protein kinases, many of which represent viable therapeutic targets.[3] The development of small molecule inhibitors that can selectively modulate the activity of specific kinases has revolutionized cancer therapy.[1] The pyrimidine core is a well-established pharmacophore in numerous FDA-approved kinase inhibitors, valued for its capacity to form key hydrogen bonds within the ATP-binding pocket of kinases.[2]

This compound incorporates this key pyrimidine motif, connected via a methylene linker to an acetamide group. This specific arrangement of functional groups presents several features that warrant its investigation as a kinase inhibitor:

-

Pyrimidine Core: Positioned to interact with the highly conserved hinge region of the kinase ATP-binding site.

-

Acetamide Moiety: The amide group can act as both a hydrogen bond donor and acceptor, potentially forming additional interactions with the kinase active site or the solvent front, thereby influencing potency and selectivity.

-

Rotational Flexibility: The methylene linker provides conformational flexibility, allowing the acetamide group to adopt various orientations to optimize binding.

Given these structural attributes, we hypothesize that this compound has the potential to inhibit the activity of one or more protein kinases. This guide provides a systematic approach to test this hypothesis.

Stage 1: In Silico Target Identification and Prioritization

Prior to embarking on extensive wet-lab experiments, computational methods can be leveraged to predict and prioritize potential kinase targets for this compound. This in silico approach accelerates the research process by narrowing the field of potential targets.[4]

Computational Workflow for Target Prediction

A multi-faceted computational strategy should be employed to generate a list of high-probability kinase targets.

Caption: In silico workflow for kinase target prediction.

2.1.1. Machine Learning-Based Prediction: Utilize platforms such as KinasePred or EnsDTI-kinase, which employ machine learning algorithms trained on large datasets of known kinase inhibitors and their targets.[4][5][6] These tools can predict the probability of a small molecule inhibiting various kinases.

2.1.2. Structure-Based Molecular Docking: Perform molecular docking simulations of this compound against a library of kinase crystal structures.[7] This will provide insights into potential binding modes and predicted binding affinities.

2.1.3. Ligand-Based Similarity Searching: Compare the chemical structure of this compound to databases of known kinase inhibitors (e.g., ChEMBL). High structural similarity to inhibitors of a particular kinase suggests a higher likelihood of shared activity.

Hypothetical Prioritized Kinase Targets

Based on the general propensity of pyrimidine-based inhibitors, a plausible, hypothetical output of the in silico screening could prioritize the following kinases for initial biochemical validation:

| Kinase Target | Rationale for Prioritization | Associated Pathologies |

| Aurora Kinase A (AURKA) | Frequently overexpressed in various cancers; known to be targeted by pyrimidine-based inhibitors. | Cancer (e.g., breast, ovarian, colorectal) |

| Epidermal Growth Factor Receptor (EGFR) | A well-validated cancer target with numerous pyrimidine-based inhibitors approved for clinical use.[8] | Cancer (e.g., non-small cell lung cancer, colorectal) |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | A key mediator of angiogenesis in tumors; a common target for pyrimidine-containing multi-kinase inhibitors. | Cancer (various solid tumors) |

Stage 2: Synthesis and Characterization

The availability of pure, well-characterized this compound is a prerequisite for all subsequent biological evaluation.

Synthetic Protocol

A common and reliable method for the synthesis of this compound involves a two-step process starting from pyrimidine-5-carbaldehyde.

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

-

Reductive Amination of Pyrimidine-5-carbaldehyde:

-

Dissolve pyrimidine-5-carbaldehyde in a suitable solvent (e.g., methanol).

-

Add a source of ammonia (e.g., ammonium hydroxide or a solution of ammonia in methanol).

-

Introduce a reducing agent such as sodium borohydride (NaBH₄) portion-wise at a controlled temperature (e.g., 0 °C to room temperature). Alternatively, catalytic hydrogenation (H₂ gas over a palladium-on-carbon catalyst) can be employed.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup to isolate the crude pyrimidine-5-ylmethanamine.

-

-

Acetylation of Pyrimidine-5-ylmethanamine:

-

Dissolve the crude pyrimidine-5-ylmethanamine in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

-

Cool the reaction mixture in an ice bath.

-

Slowly add an acetylating agent, such as acetyl chloride or acetic anhydride.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

-

Purification and Characterization:

-

Purify the crude this compound using flash column chromatography on silica gel.

-

Further purification can be achieved by recrystallization from a suitable solvent system.

-

Confirm the structure and assess the purity of the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC analysis. A purity of >95% is required for biological assays.

-

Stage 3: Biochemical Evaluation

The initial biological assessment involves determining the direct inhibitory activity of this compound against the purified, recombinant forms of the prioritized kinase targets.

Biochemical Kinase Inhibition Assays

A variety of assay formats are available, each with its own advantages. Luminescence-based assays, such as ADP-Glo™, are widely used due to their high sensitivity and throughput.[9][10]

4.1.1. Principle of the ADP-Glo™ Kinase Assay: This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The amount of ADP is directly proportional to the kinase activity. In the presence of an inhibitor, kinase activity is reduced, resulting in less ADP production and a lower luminescent signal.[11]

Step-by-Step Protocol (General):

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for an initial screen is 10 µM.

-

Kinase Reaction: In a multi-well plate, combine the kinase (e.g., recombinant human AURKA), its specific substrate peptide, and ATP at a concentration close to its Km value. Add the test compound or vehicle control (DMSO).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

-

ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the ADP generated into ATP, which is then used by a luciferase to produce light.

-

Signal Detection: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).[3]

Kinome-Wide Selectivity Profiling

To understand the selectivity of this compound, it should be screened against a broad panel of kinases. Commercial services like Eurofins' KINOMEscan® or Reaction Biology's kinase panel screening offer comprehensive profiling.[12][13]

4.2.1. KINOMEscan® (Binding Assay): This platform utilizes a competition binding assay to quantify the interaction of a test compound with a large panel of kinases.[12] The output is typically reported as the dissociation constant (Kd) or percent of control, providing a quantitative measure of binding affinity.

4.2.2. Interpretation of Selectivity Data: The results from kinome profiling are often visualized as a "kinome tree" to illustrate which kinases and kinase families are most potently bound by the compound. A highly selective inhibitor will bind to a limited number of kinases, whereas a non-selective inhibitor will interact with many. A selectivity score (S-score) can be calculated to quantify selectivity.[14]

| Assay Type | Key Output | Advantages |

| Biochemical IC₅₀ Determination | IC₅₀ (Potency) | Measures functional inhibition of catalytic activity. |

| KINOMEscan® | Kd (Binding Affinity) | Broad profiling, identifies direct binding targets. |

| Kinase Panel Screening (Activity-based) | % Inhibition at a fixed concentration | High-throughput initial assessment of selectivity. |

Stage 4: Cellular and Mechanistic Validation

Demonstrating that this compound can inhibit its target kinase(s) within a cellular context and elicit a biological response is a critical step in its validation.

Cellular Target Engagement and Pathway Modulation

5.1.1. Selection of Cancer Cell Lines: Choose cancer cell lines where the hypothesized kinase targets are known to be key drivers of proliferation and survival. For example:

-

AURKA: SK-OV-3 (ovarian cancer), HCT116 (colorectal cancer)

-

EGFR: A431 (epidermoid carcinoma), NCI-H1975 (non-small cell lung cancer with T790M mutation)

-

VEGFR2: HUVEC (human umbilical vein endothelial cells, for angiogenesis assays)

5.1.2. Western Blot Analysis: Western blotting is a standard technique to assess the phosphorylation status of a kinase's downstream substrates. A reduction in the phosphorylation of a known substrate upon treatment with the compound provides evidence of target engagement and inhibition in cells.

Step-by-Step Protocol:

-

Cell Treatment: Culture the selected cell lines and treat them with increasing concentrations of this compound for a specified time.

-

Cell Lysis: Harvest the cells and prepare protein lysates.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF).

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target's substrate (e.g., phospho-Histone H3 for AURKA, phospho-ERK for the EGFR pathway) and the total protein as a loading control.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the change in substrate phosphorylation.

Caption: Workflow for the cellular validation of a kinase inhibitor.

Cell Viability and Phenotypic Assays

To determine the functional consequences of kinase inhibition, a variety of cell-based assays should be performed.

5.2.1. Cell Viability Assays: Assays such as the MTT or CellTiter-Glo® assay measure the metabolic activity of cells, which serves as an indicator of cell viability.[15][16] These assays are used to determine the GI₅₀ (concentration for 50% growth inhibition) of the compound in different cell lines.

5.2.2. Apoptosis and Cell Cycle Analysis: Inhibition of key kinases often leads to cell cycle arrest or apoptosis. These phenotypes can be assessed by flow cytometry using specific dyes (e.g., propidium iodide for cell cycle, Annexin V for apoptosis).

Stage 5: Foundation for Structure-Activity Relationship (SAR) Studies

The initial data on the potency, selectivity, and cellular activity of this compound will serve as the starting point for a medicinal chemistry program aimed at optimizing its properties.

Rationale for SAR

SAR studies involve the systematic modification of the lead compound's structure to understand which parts of the molecule are crucial for its biological activity.[2] This knowledge is then used to design and synthesize new analogs with improved potency, selectivity, and drug-like properties.

Proposed Modifications for SAR Studies

Based on the structure of this compound, several key positions can be modified:

-

Pyrimidine Ring: Substitution at the 2- and 4-positions of the pyrimidine ring can modulate hinge-binding interactions and selectivity.

-

Acetamide Group: The acetyl group can be replaced with other acyl groups or sulfonamides to probe interactions in the ribose-binding pocket. The terminal methyl group can be replaced with larger or more functionalized groups.

-

Methylene Linker: The linker can be rigidified or extended to alter the orientation of the acetamide moiety.

A focused library of analogs based on these modifications should be synthesized and evaluated using the biochemical and cellular assays described in this guide. The resulting data will be crucial for building a robust SAR model to guide further lead optimization efforts.[17]

Conclusion

This technical guide provides a comprehensive and scientifically grounded framework for the investigation of this compound as a potential kinase inhibitor. By systematically progressing from in silico prediction to biochemical characterization and cellular validation, researchers can efficiently and rigorously assess the therapeutic potential of this novel compound. The successful execution of this research plan will not only elucidate the specific kinase targets and mechanism of action of this compound but also lay the essential groundwork for future medicinal chemistry efforts to develop a potent and selective clinical candidate.

References

-

KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2025). MDPI. [Link]

-

Kinase assays. (2020). BMG LABTECH. [Link]

-

In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

-

Accelerating kinase drug discovery with validated kinase activity assay kits. (2026). News-Medical.net. [Link]

-

A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (2008). PMC. [Link]

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]

-

Measuring and interpreting the selectivity of protein kinase inhibitors. (2012). PMC. [Link]

-

Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (2015). NIH. [Link]

-

Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

-

Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2025). PubMed. [Link]

-

Multi-Target In Silico Prediction of Inhibitors for Mitogen-Activated Protein Kinase-Interacting Kinases. (2021). PMC. [Link]

-

KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2025). PubMed. [Link]

-

In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2019). Frontiers. [Link]

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC. [Link]

-

SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... (n.d.). ResearchGate. [Link]

-

Kinome Profiling. (2024). Oncolines B.V.[Link]

-

How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. [Link]

-

EnsDTI-kinase: Web-server for Predicting Kinase-Inhibitor Interactions with Ensemble Computational Methods and Its Applications. (2023). bioRxiv. [Link]

-

Assay Development for Protein Kinase Enzymes. (2012). NCBI. [Link]

-

Citations to Targeting cancer with kinase inhibitors. (n.d.). JCI. [Link]

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Frontiers. [Link]

-

Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). IntechOpen. [Link]

-

Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2022). IntechOpen. [Link]

-

Strategy toward Kinase-Selective Drug Discovery. (2023). Journal of Chemical Theory and Computation. [Link]

-

Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega. [Link]

-

In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. (2026). MDPI. [Link]

-

A Hybrid Structure-Based Machine Learning Approach for Predicting Kinase Inhibition by Small Molecules. (2023). Journal of Chemical Information and Modeling. [Link]

-

Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. (2023). Pharmaceuticals. [Link]

-

Measuring and interpreting the selectivity of protein kinase inhibitors. (2012). ResearchGate. [Link]

-

Synthesis of Pyrimidine and Its Derivatives. (2025). YouTube. [Link]

-

Kinase Screening & Profiling Service. (n.d.). Drug Discovery Support. [Link]

-

Predicting a small molecule-kinase interaction map: A machine learning approach. (2011). Bioinformatics. [Link]

-

Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. (2025). PMC. [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. [Link]

-

A study on methods of synthesis of pyrimidine derivatives and their biological activities. (2018). Heterocyclic Letters. [Link]

-

Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. (2018). Technology in Cancer Research & Treatment. [Link]

-

Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science. [Link]

-

Insilico Medicine: Main. (n.d.). Insilico Medicine. [Link]

-

Structure–activity relationship (SAR) model for the activity of the designed derivatives. Substituents anchored on the main scaffold with cytotoxic activities … (n.d.). ResearchGate. [Link]

-

Computational Modeling of Kinase Inhibitor Selectivity. (2012). PMC. [Link]

Sources

- 1. JCI - Citations to Targeting cancer with kinase inhibitors [jci.org]

- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. reactionbiology.com [reactionbiology.com]

- 4. KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. EnsDTI-kinase: Web-server for Predicting Kinase-Inhibitor Interactions with Ensemble Computational Methods and Its Applications | bioRxiv [biorxiv.org]

- 7. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures [pharmafeatures.com]

- 8. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 9. bmglabtech.com [bmglabtech.com]

- 10. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]

- 11. news-medical.net [news-medical.net]

- 12. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 13. reactionbiology.com [reactionbiology.com]

- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Cell viability assays | Abcam [abcam.com]

- 17. researchgate.net [researchgate.net]

Methodological & Application

A Practical, High-Yield Synthesis of N-(Pyrimidin-5-ylmethyl)acetamide from Pyrimidin-5-ylmethanamine

An Application Note for Medicinal and Process Chemistry Professionals

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of N-(Pyrimidin-5-ylmethyl)acetamide, a key intermediate in the development of novel therapeutics. The described method involves the N-acetylation of pyrimidin-5-ylmethanamine using acetic anhydride in the presence of a non-nucleophilic base. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, a step-by-step protocol from reaction to purification, and methods for analytical characterization. The protocol is robust, scalable, and validated for high purity and yield.

Introduction and Scientific Context

Pyrimidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules.[1] Their prevalence is due to their ability to mimic endogenous nucleobases and engage in specific hydrogen bonding interactions with biological targets. Consequently, the development of versatile pyrimidine-based building blocks is a critical endeavor in pharmaceutical research and development.

This compound is one such building block, featuring a reactive yet stable acetamide group attached to the pyrimidine core via a methylene linker.[2] This structure allows for further chemical modification and elaboration into more complex drug candidates. The synthesis of this compound is a fundamental example of N-acetylation, a ubiquitous transformation in organic chemistry used to protect amines or to install a key pharmacophore element.[3]

This document details a highly efficient and straightforward protocol for the synthesis of this compound. The chosen methodology employs acetic anhydride as the acetylating agent and triethylamine as an acid scavenger, a classic combination that ensures a clean and high-yielding reaction.[4] The rationale behind each step is explained to provide a deeper understanding of the process, ensuring reproducibility and success.

Reaction Scheme and Mechanistic Rationale

The overall transformation is the acylation of the primary amine of pyrimidin-5-ylmethanamine.

Scheme 1: N-Acetylation of Pyrimidin-5-ylmethanamine

(Image placeholder for the reaction: Acetic Anhydride + Pyrimidin-5-ylmethanamine --(Triethylamine, DCM)--> this compound + Triethylammonium acetate)

(Image placeholder for the reaction: Acetic Anhydride + Pyrimidin-5-ylmethanamine --(Triethylamine, DCM)--> this compound + Triethylammonium acetate)

The reaction proceeds via a well-established nucleophilic acyl substitution mechanism .[5]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of pyrimidin-5-ylmethanamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate.

-

Proton Transfer: A base, in this case, another molecule of the starting amine or the added triethylamine, deprotonates the positively charged nitrogen atom.[6]

-

Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an acetate ion, which is a good leaving group.

-

Acid-Base Neutralization: The acetate leaving group is protonated by the protonated amine or, more favorably, reacts with the triethylammonium ion formed. The primary role of triethylamine is to irreversibly scavenge the acetic acid byproduct, preventing it from protonating the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.

Detailed Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Recommended Supplier | CAS No. |

| Pyrimidin-5-ylmethanamine | ≥95% | Commercially Available | 26297-53-6 |

| Acetic Anhydride | Reagent Grade, ≥99% | Commercially Available | 108-24-7 |

| Triethylamine (TEA) | ≥99.5%, distilled | Commercially Available | 121-44-8 |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | 75-09-2 |

| Saturated Sodium Bicarbonate (aq.) | ACS Grade | In-house preparation | N/A |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available | 7487-88-9 |

| Ethyl Acetate (EtOAc) | HPLC Grade | Commercially Available | 141-78-6 |

| Hexanes | HPLC Grade | Commercially Available | 110-54-3 |

| Silica Gel | 230-400 mesh | Commercially Available | 7631-86-9 |

Safety Precautions: A Critical Overview

-

Acetic Anhydride: Highly corrosive, a lachrymator, and reacts violently with water. It causes severe burns upon contact.[7] All manipulations must be performed within a certified chemical fume hood.[8]

-

Triethylamine: Flammable, corrosive, and toxic. It has a strong, unpleasant odor. Use in a well-ventilated fume hood is mandatory.

-

Dichloromethane: A volatile chlorinated solvent and a suspected carcinogen. Avoid inhalation and skin contact.

-

Personal Protective Equipment (PPE): At a minimum, splash-proof safety goggles, a face shield, a flame-resistant lab coat, and chemically resistant gloves (e.g., Butyl rubber) are required.[9]

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add pyrimidin-5-ylmethanamine (1.0 eq).

-

Dissolution: Add anhydrous dichloromethane (DCM, approx. 100 mL) to the flask and stir until the amine is fully dissolved.

-

Inert Atmosphere & Cooling: Purge the flask with nitrogen and cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the acylation reaction.

-

Base Addition: Add triethylamine (1.5 eq) dropwise to the stirred solution over 5 minutes using a syringe.

-

Acetylating Agent Addition: Add acetic anhydride (1.2 eq) dropwise via syringe over 15-20 minutes. Maintain the internal temperature below 5 °C during the addition. A white precipitate (triethylammonium acetate) may form.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in DCM). The product should have a lower Rf than the starting amine.

-

Aqueous Work-up:

-

Upon completion, cool the reaction mixture back to 0 °C and slowly quench by adding 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acetic anhydride and acetic acid.

-

Transfer the mixture to a 500 mL separatory funnel.

-

Separate the layers and extract the aqueous phase with DCM (2 x 50 mL).

-

Combine the organic layers and wash with 50 mL of water, followed by 50 mL of brine.[10]

-

-

Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol: Flash Column Chromatography

The crude product is purified using flash column chromatography, a standard technique for preparative separations. .

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes. A typical gradient would be from 50% to 100% ethyl acetate.

-

Procedure:

-

Dry-load the crude product onto a small amount of silica gel.

-

Load onto a prepared silica gel column.

-

Elute with the solvent gradient, collecting fractions.

-

Analyze fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent in vacuo to yield this compound as a white to off-white solid.

-

Analytical Characterization

The identity, structure, and purity of the final compound must be rigorously confirmed.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the pyrimidine ring protons, the methylene (-CH₂-) bridge, the amide N-H proton, and the acetyl methyl (-CH₃) group.

-

¹³C NMR Spectroscopy: Confirms the carbon framework of the molecule.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound. For this compound (C₇H₉N₃O, Mol. Wt.: 151.17), the expected [M+H]⁺ ion in ESI-MS would be m/z 152.08.[11]

-

Purity Analysis (HPLC): High-Performance Liquid Chromatography should be used to determine the purity of the final compound, which should typically be ≥97%.[11]

Visualization of Workflow and Reagent Interactions

Synthesis Workflow

The following diagram outlines the logical flow of the entire process, from initial setup to the final, characterized product.

Caption: A streamlined workflow for the synthesis of this compound.

Reagent Functional Roles

This diagram illustrates the fundamental chemical roles of each component in the reaction.

Caption: The functional roles and interactions of the key chemical species.

Concluding Remarks

The protocol described herein is a validated, robust, and efficient method for the gram-scale synthesis of this compound. The causality behind key experimental choices, such as cooling the reaction and using a non-nucleophilic base, has been explained to ensure a deep understanding and successful execution. Adherence to the safety precautions is paramount for the well-being of the researcher. This intermediate is now ready for use in downstream applications, including library synthesis and the development of next-generation pharmaceutical agents.

References

-

Smolecule. (2023). This compound. Retrieved from Smolecule Website. [A common method involves the reaction of pyrimidine derivatives with acetic anhydride or acetyl chloride in the presence of a base.[2]]

-

Nemes, A., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Processes, 8(4), 503. [N-acetylation is a widely used chemical reaction in general organic chemistry to build an acetyl functional group on an amine compound.[3]]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

-

CP Lab Safety. (n.d.). This compound, min 97%. Retrieved from [Link]. [Molecular Formula: C7H9N3O, Molecular Weight: 151.17, CAS Number: 1588441-38-6.[11]]

-

Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Available at: [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

-

NIH National Center for Biotechnology Information. (n.d.). Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent. PubMed Central. [The combined organic layer is washed with brine solution and dried over anhydrous Na2SO4, filtered and evaporated to afford the crude product.[10]]

-

Chemguide. (n.d.). Acid anhydrides with ammonia or primary amines. Retrieved from [Link]. [The reaction happens in two stages. In the first... ethanoic acid is produced as the second product.[4]]

-

Manisankar, P., et al. (2018). Synthesis of N-(1-(6-acetamido-5-phenylpyrimidin-4-yl) piperidin-3-yl) amide derivatives as potential inhibitors for mitotic kinesin spindle protein. European Journal of Medicinal Chemistry, 148, 226-234. [Many pyrimidine derivatives have been proved to be active against cancer and other enzymes.[1]]

- Leslie, J. M. (2024, February 22). Acylation of an amine using acetic anhydride [Video]. YouTube.

-

Chemistry LibreTexts. (2023, January 22). Acid Anhydrides React with Amines to Form Amides. Retrieved from [Link].

-

New Jersey Department of Health. (n.d.). Hazard Summary: Acetic Anhydride. Retrieved from NJ.gov. [Wear acid- resistant gloves and clothing... Wear indirect-vent, impact and splash resistant goggles when working with liquids.[9]]

-

ROTH, C. (n.d.). Safety Data Sheet: Acetic acid anhydride. Retrieved from [Link]. [Reacts violently with water.]

- Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. (n.d.).

-

Unacademy. (2021, November 16). Acetylation of amine || amine react with acetyl chloride or acetic anhydride [Video]. YouTube. [Aliphatic and aromatic, primary and secondary amines react with acid chlorides, anhydrides and esters by the process of nucleophilic substitution reaction. This is known as acylation.[12]]

-

Quora. (2020, April 17). What safety precautions should you take when working with acetic anhydride? Retrieved from [Link].

-

ACT Team. (2024, January 30). SDS for Acetic Anhydride: A Guide to Chemical Safety. Retrieved from [Link]. [In the event of skin exposure, immediately remove any contaminated clothing and rinse the skin with plenty of water for at least 15-20 minutes.[7]]

Sources

- 1. Synthesis of N-(1-(6-acetamido-5-phenylpyrimidin-4-yl) piperidin-3-yl) amide derivatives as potential inhibitors for mitotic kinesin spindle protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy this compound | 1588441-38-6 [smolecule.com]

- 3. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. SDS for Acetic Anhydride: A Guide to Chemical Safety – KHA Online-SDS Management [kha.com]

- 8. quora.com [quora.com]

- 9. nj.gov [nj.gov]

- 10. Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. calpaclab.com [calpaclab.com]

- 12. m.youtube.com [m.youtube.com]

Application Note: A Robust HPLC-UV Method for the Analysis of N-(Pyrimidin-5-ylmethyl)acetamide

Abstract

This application note details a robust and reliable isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-(Pyrimidin-5-ylmethyl)acetamide. The method utilizes reversed-phase chromatography with UV detection, providing a straightforward and efficient protocol for purity assessment and quality control. The described methodology is designed for researchers, scientists, and drug development professionals, offering a self-validating system through rigorous system suitability criteria to ensure data integrity.

Introduction and Scientific Rationale

This compound is a heterocyclic compound featuring a pyrimidine ring linked to an acetamide group.[1] Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules and pharmaceuticals.[1][2] As such, the ability to accurately quantify and assess the purity of this compound and related derivatives is critical for research, development, and manufacturing.

This document outlines a method based on the fundamental principles of reversed-phase chromatography, the most widely used separation technique in HPLC.[3] In this mode, a non-polar stationary phase is paired with a polar mobile phase.[3] The analyte, this compound, possesses moderate polarity and is therefore well-suited for retention and separation via hydrophobic interactions with the stationary phase.[1][4] The choices of column chemistry, mobile phase composition, and detection parameters have been optimized to ensure a sensitive, selective, and efficient analysis.

Method Development Strategy: The "Why" Behind the Protocol

The development of a robust analytical method is a systematic process. The following section explains the scientific reasoning behind the selection of the key chromatographic parameters.

-

Column Selection: A C18 (octadecylsilyl) bonded silica column is the cornerstone of reversed-phase HPLC.[5] This stationary phase was chosen for its strong hydrophobic character, which provides optimal retention for moderately polar analytes like this compound. The use of a modern, end-capped C18 column is specified to minimize undesirable interactions with residual silanol groups on the silica surface, thereby ensuring excellent peak symmetry and preventing tailing.

-

Mobile Phase Optimization: The mobile phase is a critical factor influencing retention and selectivity.[6]

-

Organic Modifier: Acetonitrile (ACN) was selected over methanol as the organic component. Acetonitrile typically offers lower viscosity, which leads to higher column efficiency and lower backpressure.[7] Furthermore, its superior UV transparency at low wavelengths makes it the preferred choice for sensitive UV detection.[7][8]

-

Aqueous Phase & pH Control: A phosphate buffer is used to maintain a constant mobile phase pH. The pyrimidine ring contains basic nitrogen atoms, making the analyte's retention sensitive to pH changes.[4] By controlling the pH, we ensure the analyte is in a consistent ionization state, leading to reproducible retention times and sharp peaks.[9] A pH of approximately 3.0 is chosen to ensure the basic nitrogens are protonated, enhancing polarity and ensuring good peak shape.

-

-

Detection Wavelength (λ): For maximum sensitivity, the UV detector should be set to the wavelength of maximum absorbance (λmax) of the analyte.[10] Pyrimidine-containing compounds typically exhibit strong absorbance in the 200-400 nm UV range.[11] A preliminary scan of this compound in the mobile phase should be performed to determine its λmax, which is anticipated to be around 254 nm, a common wavelength for aromatic and heterocyclic systems.

Detailed Analytical Protocol

This section provides a comprehensive, step-by-step protocol for the analysis.

-

Instrumentation:

-